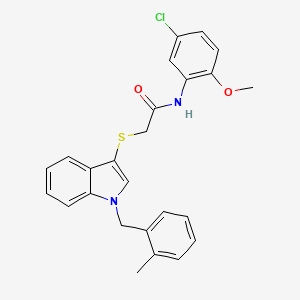
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
- Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been studied for its cytotoxic effects against lung cancer cells (A549) . The compound exhibited promising activity, making it a potential candidate for lung cancer treatment.
- Among its derivatives, compounds containing the furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone scaffold have demonstrated good antimicrobial potential . These findings suggest its relevance in combating bacterial and fungal infections.
- Some derivatives of this compound have shown anti-inflammatory and analgesic properties . For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects.
- Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone derivatives have been used in a novel, catalyst-free, one-pot synthesis of polysubstituted furans . These furans have potential applications in drug discovery.
Anticancer Potential
Antimicrobial Properties
Anti-Inflammatory and Analgesic Activities
Synthesis of Polysubstituted Furans
Propriétés
IUPAC Name |
furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-7-16-8-14(17-13)22-12-3-2-5-18(9-12)15(19)11-4-6-21-10-11/h4,6-8,10,12H,2-3,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAVTIIBBFCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)


![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)